3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
Bicyclo[3.2.1]octane derivatives are a class of compounds that have been studied for their potential as high energy density compounds (HEDCs). These compounds often contain nitro groups and aza nitrogen atoms .
Synthesis Analysis
The synthesis of bicyclo[3.2.1]octane derivatives often involves complex chemical reactions. For example, one method involves the double Michael addition of carbon nucleophiles to 7 and 8-membered ring dienones .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using various theoretical methods. Geometric structure calculations are often performed at different levels, such as B3LYP/6-311G(d,p), B3P86/6-311G(d,p), B3LYP/6-31G(d), and B3PW91/6-31G(d,p) .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and can involve a variety of factors. For example, the density and detonation properties of these compounds generally increase with the increasing number of nitro groups and aza nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using a variety of methods. This can include analysis of the electrostatic potential, heats of formation, densities, heats of sublimation, detonation performances, bond dissociation energies (BDEs), and impact sensitivities .Scientific Research Applications
Drug Discovery
The 2-azabicyclo[3.2.1]octane scaffold serves as a crucial synthetic intermediate in drug discovery. Its unique structure presents both opportunities and challenges. Researchers have utilized this core architecture to design novel compounds with potential therapeutic effects. Notably, it has been employed in the total synthesis of several target molecules .
Total Synthesis
The compound’s bicyclic structure has attracted attention since 2014 when Massiot’s group reported cytisine-like alkaloids from the roots and stems of Ormosia hosier. These alkaloids, part of the hosieine family, exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors. Researchers have leveraged the 2-azabicyclo[3.2.1]octane system as a key building block in total synthesis strategies, demonstrating its versatility and synthetic potential .
Photochemical Transformations
Researchers are exploring the valorization of biomass-derived compounds through photochemical transformations. The compound’s unique structure makes it an intriguing candidate for such reactions. Investigating its behavior under specific light conditions could lead to innovative synthetic methodologies and sustainable processes .
Palladium-Catalyzed Reactions
Another avenue of research involves palladium-catalyzed reactions of aziridines. The compound’s reactivity and functional groups make it an interesting substrate for exploring new synthetic pathways. Scientists aim to develop efficient and selective transformations using this scaffold .
Expedient Synthesis of Bicyclo[3.2.1]octanes
Recent work has focused on the expedient synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones. The double Michael addition (DMA) of carbon nucleophiles to 7- and 8-membered ring dienones allows controlled stereoselectivity, providing access to diverse derivatives of this core structure .
Pharmacological Studies
Given its potential as a pharmacophore, researchers continue to investigate the pharmacological properties of this scaffold. Understanding its interactions with biological targets and evaluating its drug-like properties are essential steps toward potential therapeutic applications .
Future Directions
properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N/c10-9(11,12)5-6-3-7-1-2-8(4-6)13-7/h6-8,13H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVBAOQMNJSKLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane | |
CAS RN |
2126162-11-4 |
Source
|
Record name | 3-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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